molecular formula C23H16BrNO B11545364 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}biphenyl-4-amine

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}biphenyl-4-amine

Cat. No.: B11545364
M. Wt: 402.3 g/mol
InChI Key: DQVAUKXELODOPF-UHFFFAOYSA-N
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Description

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound that features a biphenyl group and a bromophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process. One common method includes the formation of the biphenyl and bromophenyl-furan intermediates, followed by their coupling through a condensation reaction to form the final imine product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHANIMINE
  • (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]METHANIMINE
  • (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE

Uniqueness

The uniqueness of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the bromine atom in the bromophenyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16BrNO

Molecular Weight

402.3 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C23H16BrNO/c24-20-10-6-19(7-11-20)23-15-14-22(26-23)16-25-21-12-8-18(9-13-21)17-4-2-1-3-5-17/h1-16H

InChI Key

DQVAUKXELODOPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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